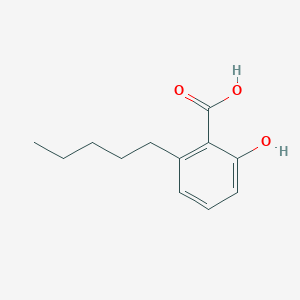
2-Hydroxy-6-pentylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-6-pentylbenzoic acid is a phenolic compound characterized by the presence of a hydroxy group and a pentyl chain attached to a benzoic acid core. This compound is known for its diverse biological activities and is found in various natural sources, including lichens .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-pentylbenzoic acid typically involves the structural modification of perlatolic acid. One common method includes the esterification of perlatolic acid followed by hydrolysis to yield the desired compound . The reaction conditions often involve the use of methanol, ethanol, or other alcohols as solvents, and acidic or basic catalysts to facilitate the esterification and hydrolysis processes .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-6-pentylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or acids to facilitate substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Ethers or esters.
Scientific Research Applications
2-Hydroxy-6-pentylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various derivatives with potential biological activities.
Biology: Exhibits antifungal and antibacterial properties, making it useful in microbiological studies.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Used in the development of antifungal and antibacterial agents.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-pentylbenzoic acid involves its interaction with cellular targets, leading to the inhibition of microbial growth. The hydroxy group plays a crucial role in its bioactivity, allowing it to interact with enzymes and disrupt cellular processes . The compound’s ability to form hydrogen bonds and participate in redox reactions contributes to its biological effects .
Comparison with Similar Compounds
- 2-Hydroxy-4-methoxy-6-pentylbenzoic acid
- 2,4-Dihydroxy-6-pentylbenzoic acid
- Perlatolic acid
Comparison: 2-Hydroxy-6-pentylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to 2-Hydroxy-4-methoxy-6-pentylbenzoic acid, it has a free hydroxy group at the 2-position, enhancing its antifungal activity . The presence of a pentyl chain also differentiates it from other benzoic acid derivatives, contributing to its unique properties .
Properties
CAS No. |
83326-76-5 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-hydroxy-6-pentylbenzoic acid |
InChI |
InChI=1S/C12H16O3/c1-2-3-4-6-9-7-5-8-10(13)11(9)12(14)15/h5,7-8,13H,2-4,6H2,1H3,(H,14,15) |
InChI Key |
GJBOYRMLZVRMDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(C(=CC=C1)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-2,3-dihydro-2-methyl-1H-pyrrolo[3,4-c]pyridine](/img/structure/B13989407.png)

![1-[4-(1-Acetylpyridin-4-ylidene)pyridin-1-yl]ethanone](/img/structure/B13989419.png)
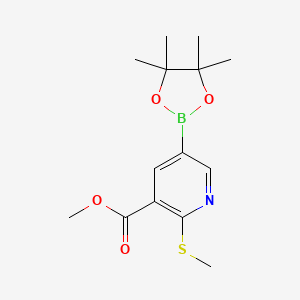

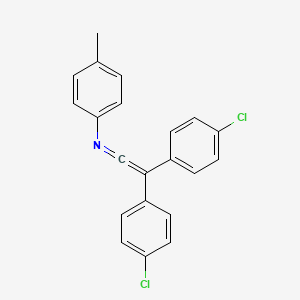
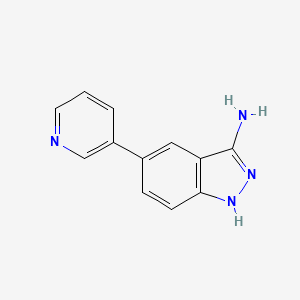
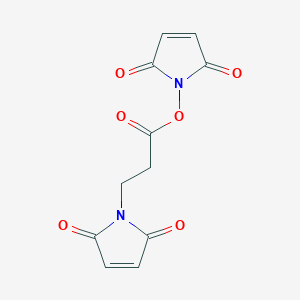

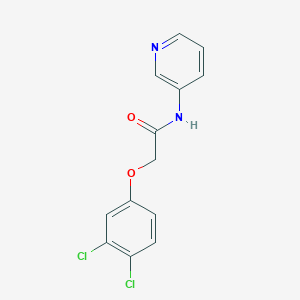
![N-[[dimethoxyphosphoryl(phenyl)methylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B13989465.png)
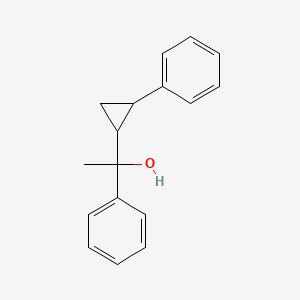

![6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B13989475.png)
